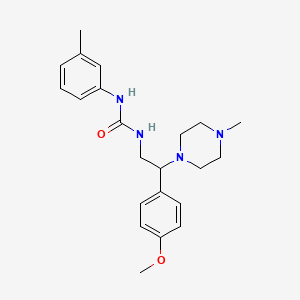

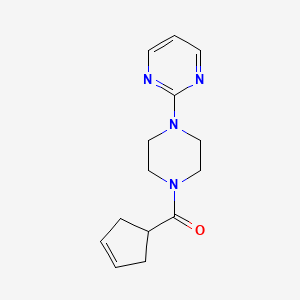

1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, also known as MI-77301, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

Scientific Research Applications

Synthesis and Biological Importance

The synthesis of 2-(thio)ureabenzothiazoles, which includes derivatives like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea," has shown significant biological activities across a broad spectrum. These compounds, due to their urea and benzothiazole (BT) derivatives, are of considerable importance in medicinal chemistry. For instance, Frentizole, a UBT derivative, is utilized in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, highlighting their critical role in both healthcare and agriculture. This review emphasizes the synthetic methodologies and the potential of these compounds as therapeutic agents, underlining their broad pharmacological activities and proposing new pharmacophores for further exploration in drug development (Rosales-Hernández et al., 2022).

Urea Biosensors

In the context of detecting and quantifying urea concentration, urea biosensors have emerged as a significant tool. These biosensors utilize the enzyme urease as a bioreceptor element, highlighting the crucial role of urea (and by extension, compounds like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea") in various critical diseases and industrial applications. The development and optimization of urea biosensors incorporate advanced materials for enzyme immobilization, contributing to the field of biotechnology and applied biochemistry. This comprehensive review discusses the sensing parameters of urea biosensors, offering a foundation for future research in biosensor technology (Botewad et al., 2021).

Ureaform as a Slow Release Fertilizer

Ureaform, a derivative in the urea compound category, serves as a slow-release fertilizer, emphasizing the relevance of urea derivatives in agriculture. The review discusses the mineralization of ureaform, governed by microbial activity, and its significant impact on nitrogen release, soil fertility management, and pollution reduction. This knowledge underscores the importance of urea derivatives in improving agricultural practices and environmental sustainability (Alexander & Helm, 1990).

Electrochemical Technology with Urea Derivatives

The review on electrochemical technology with urea derivatives and their applications in electroplating and energy storage further illustrates the versatile applications of "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea." These compounds are explored for their potential in innovative energy solutions, showcasing the expanding research domain of urea derivatives beyond traditional pharmaceutical and agricultural applications (Tsuda, Stafford, & Hussey, 2017).

Ureas in Drug Design

The unique hydrogen bonding capabilities of ureas have made them a crucial functional group in drug design, indicating the significant role of compounds like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea" in medicinal chemistry. This review highlights the various biological targets modulated by urea derivatives, confirming their importance in the development of new therapeutics (Jagtap et al., 2017).

properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-17-8-10(9-4-2-3-5-11(9)17)15-12(18)16-13-14-6-7-19-13/h2-8H,1H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBSIQYJWONIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)

![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)

![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)